

The Alkaloid Tombozine: A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: *Tombozine*
Cat. No.: *B15588605*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tombozine, a tertiary indole alkaloid also known by its synonyms Normacusine B and Vellosiminol, has been the subject of targeted pharmacological investigation, revealing significant effects on the cardiovascular system. This technical guide provides a detailed overview of the current understanding of **Tombozine**'s pharmacological profile, with a focus on its hypotensive and spasmolytic properties. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate replication and further research. Visual diagrams generated using the DOT language are included to illustrate signaling pathways and experimental workflows.

Chemical and Physical Properties

Property	Value
Molecular Formula	$C_{19}H_{22}N_2O$
IUPAC Name	[(1S,12S,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0 ^{2,10} .0 ^{4,9} .0 ^{12,17}]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
Synonyms	Normacusine B, Vellosiminol

Pharmacological Effects

The primary pharmacological activities of **Tombozine** identified to date are its effects on blood pressure and smooth muscle contraction.

Cardiovascular Effects

- Hypotensive Activity: In vivo studies have demonstrated that **Tombozine** possesses significant hypotensive properties.
- Tachycardia: The observed decrease in blood pressure is accompanied by a significant increase in heart rate. However, studies on isolated perfused hearts indicate that this tachycardia is not a direct effect of the alkaloid on the heart itself.

Spasmolytic Activity

- Antagonism of Vasoactive Amines: **Tombozine** exhibits antagonistic effects against contractions induced by phenylephrine and serotonin (5-hydroxytryptamine) in isolated vascular smooth muscle.
- Selectivity: The alkaloid does not inhibit contractions induced by potassium chloride (KCl) or prostaglandin F2 α (PGF2 α), suggesting a degree of selectivity in its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on **Tombozine** (Normacusine B).

Table 1: In Vivo Cardiovascular Effects in Conscious Rats

Parameter	Dose	Effect
Mean Arterial Blood Pressure	1 mg/kg	↓ 27.6 ± 8.4 mmHg
Heart Rate	1 mg/kg	↑ 115.0 ± 12.7 bpm

Table 2: In Vitro Antagonistic Activity in Isolated Rat Aortic Rings

Agonist	Type of Antagonism	pA ₂ Value
Phenylephrine	Competitive	7.05 ± 0.11
5-Hydroxytryptamine (Serotonin)	Non-competitive	7.02 ± 0.08 (apparent)

Experimental Protocols

In Vivo Hypotensive Activity Assay

- Animal Model: Conscious, unrestrained rats were used to assess the cardiovascular effects of **Tombozine**.
- Drug Administration: **Tombozine** was administered at a dose of 1 mg/kg.
- Measurements: Mean arterial blood pressure and heart rate were monitored to determine the in vivo effects of the alkaloid.

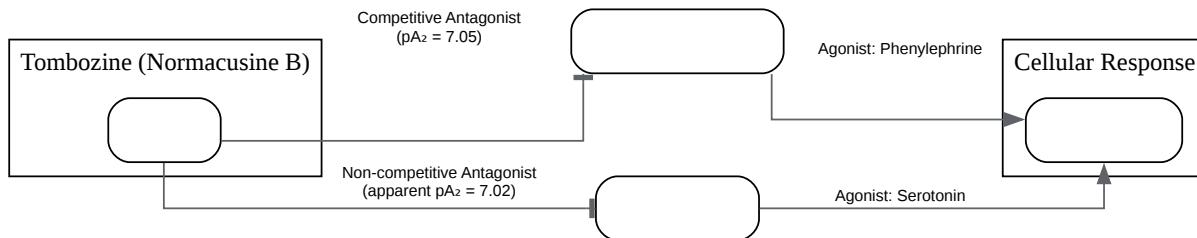
In Vitro Spasmolytic Activity Assay

- Tissue Preparation: Rings from the rat aorta were isolated and mounted in organ baths.
- Experimental Conditions: The aortic rings were subjected to cumulative concentration-response curves of various contractile agents, including phenylephrine, serotonin, potassium chloride (KCl), and prostaglandin F2α (PGF2α).
- Antagonism Studies: The antagonistic effects of **Tombozine** were evaluated by performing Schild plot analysis on the concentration-response curves of the agonists in the presence of the alkaloid. This allowed for the determination of the type of antagonism and the pA₂ values.

Isolated Perfused Heart Assay

- Preparation: An isolated rat heart was perfused to assess the direct cardiac effects of **Tombozine**.
- Objective: This experiment aimed to determine if the tachycardia observed in vivo was a direct chronotropic effect of the alkaloid on the heart. The results indicated a lack of direct tachycardic effect.

Signaling Pathways and Experimental Workflow



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Caption: Antagonistic mechanism of **Tombozine** on vascular smooth muscle.

Caption: Experimental workflow for pharmacological characterization.

Discussion and Future Directions

The available data strongly indicate that **Tombozine** acts as a hypotensive agent, likely through the blockade of α 1-adrenergic and 5-HT2A receptors on vascular smooth muscle. The competitive antagonism at α 1-adrenergic receptors and non-competitive antagonism at 5-HT2A receptors suggest a complex interaction with these signaling pathways. The lack of effect on KCl and PGF2 α -induced contractions points towards a specific receptor-mediated mechanism rather than a non-specific effect on the contractile machinery.

Further research is warranted to fully elucidate the pharmacological profile of **Tombozine**. Key areas for future investigation include:

- Receptor Binding Assays: To determine the binding affinities (K_i) of **Tombozine** for a wider range of receptors and subtypes.
- Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the alkaloid.
- In-depth Mechanism of Action Studies: To investigate the downstream signaling pathways affected by **Tombozine**'s receptor antagonism.

- Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its pharmacological activity, which could guide the synthesis of more potent and selective analogs.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of **Tombozine**. The presented data and methodologies offer a starting point for further exploration of this promising natural product.

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